Cas no 533-73-3 (1,2,4-Benzenetriol)

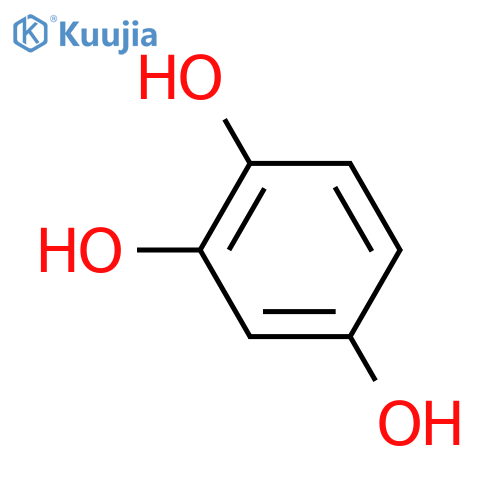

1,2,4-Benzenetriol structure

商品名:1,2,4-Benzenetriol

1,2,4-Benzenetriol 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Trihydroxybenzene

- 1,2,4-Benzentril

- 1,2,4-Benzenetriol

- benzene-1,2,4-triol

- Hydroxyhydroquinone

- Hydroxyquinol

- Oxyhydroquinone

- 2,5-Dihydroxyphenol

- Oxyhydrochinon

- Hydroquinone, hydroxy-

- 4-Hydroxycatechol

- 1,3,4-Trihydroxybenzene

- 1,3,4-Benzenetriol

- Oxyhydrochinon [German]

- GGNQRNBDZQJCCN-UHFFFAOYSA-N

- 173O8B04RD

- 1,4-Benzenetriol

- Benzene-1,4-triol

- monohydroxy hydroquinone

- 1,4-Trihydroxybenzene

- WLN:

-

- MDL: MFCD00002198

- インチ: 1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H

- InChIKey: GGNQRNBDZQJCCN-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C(C([H])=C([H])C=1O[H])O[H]

- BRN: 2042863

計算された属性

- せいみつぶんしりょう: 126.031694g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 126.031694g/mol

- 単一同位体質量: 126.031694g/mol

- 水素結合トポロジー分子極性表面積: 60.7Ų

- 重原子数: 9

- 複雑さ: 94.3

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 16

じっけんとくせい

- 色と性状: ライトブラウン粉末

- 密度みつど: 1.45 g/cm3 (20℃)

- ゆうかいてん: 140 °C (subl.) (lit.)

- ふってん: 194.21°C (rough estimate)

- フラッシュポイント: 34.2℃

- 屈折率: 1.5627 (estimate)

- すいようせい: 可溶性

- PSA: 60.69000

- LogP: 0.80340

- かんど: Air Sensitive

- ようかいせい: 水、エタノール、エーテル、酢酸エチルに溶けやすく、クロロホルム、二硫化炭素、ベンゼンにほとんど溶けない。

- マーカー: 1073

1,2,4-Benzenetriol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S39-S36/37/39-S22

- RTECS番号:DC4200000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD7864)

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S22;S26;S36/37/39

1,2,4-Benzenetriol 税関データ

- 税関コード:2907299090

- 税関データ:

中国税関コード:

2907299090概要:

29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

1,2,4-Benzenetriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034931-5g |

1,2,4-Trihydroxybenzene |

533-73-3 | 98% | 5g |

¥38 | 2023-04-13 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05999-25g |

1,2,4-Benzenetriol |

533-73-3 | 97% | 25g |

149.00 | 2021-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004215-10g |

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine Sulfate |

533-73-3 | >95% | 10g |

¥65.0 | 2022-06-13 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004215-100g |

1,2,4-Trihydroxybenzene |

533-73-3 | >95% | 100g |

¥292.00 | 2024-07-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13069-5g |

1,2,4-Trihydroxybenzene, 97% |

533-73-3 | 24-Trihydroxybenzene 97% | 5g |

55.80 | 2021-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004918-25g |

1,2,4-Benzenetriol |

533-73-3 | 97% | 25g |

¥109 | 2024-05-23 | |

| Alichem | A019087015-500g |

Benzene-1,2,4-triol |

533-73-3 | 95% | 500g |

$621.18 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107437-25g |

1,2,4-Benzenetriol |

533-73-3 | 97% | 25g |

¥153.90 | 2023-09-04 | |

| Chemenu | CM343501-100g |

1,2,4-Benzenetriol |

533-73-3 | 95%+ | 100g |

$172 | 2022-06-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TF111-100g |

1,2,4-Benzenetriol |

533-73-3 | 97% | 100g |

¥576.0 | 2022-05-30 |

1,2,4-Benzenetriol サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:533-73-3)1,2,4-Benzenetriol

注文番号:A829550

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 15:12

価格 ($):478.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:533-73-3)1,2,4-苯三酚

注文番号:LE1692696

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

1,2,4-Benzenetriol 関連文献

-

K. Y. Tang,C. H. Yu,L. Jiang,M. Gong,W. J. Liu,Y. Wang,N. X. Cui,W. Song,Y. Sun,Z. C. Yi Toxicol. Res. 2016 5 1284

-

John F. Corbett J. Chem. Soc. C 1970 2101

-

Henry Chin,Katherine S. Hopstock,Lauren T. Fleming,Sergey A. Nizkorodov,Hind A. Al-Abadleh Environ. Sci.: Atmos. 2021 1 64

-

4. Photolysis of aqueous solutions of p-benzoquinone: a spectrophotometric investigationK. C. Kurien,P. A. Robins J. Chem. Soc. B 1970 855

-

5. Neriifolin, an ester glucoside of benzene-1,2,4-triolGuido W. Perold,Laurence Carlton J. Chem. Soc. Perkin Trans. 1 1989 1215

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:533-73-3)1,2,4-Benzenetriol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:533-73-3)1,2,4-Benzenetriol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ